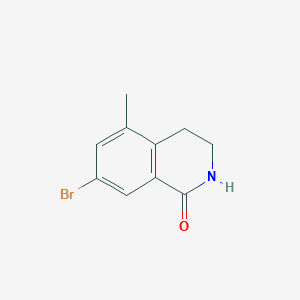

7-Bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC13741243

Molecular Formula: C10H10BrNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrNO |

|---|---|

| Molecular Weight | 240.10 g/mol |

| IUPAC Name | 7-bromo-5-methyl-3,4-dihydro-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-12-10(9)13/h4-5H,2-3H2,1H3,(H,12,13) |

| Standard InChI Key | HJBLBMPEZZDWHA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1CCNC2=O)Br |

| Canonical SMILES | CC1=CC(=CC2=C1CCNC2=O)Br |

Introduction

| Property | Value | Source Analogy |

|---|---|---|

| Molecular Weight | 256.10 g/mol | |

| Density | ~1.5 g/cm³ | |

| Boiling Point | ~460–470°C | |

| LogP (Partition Coefficient) | ~2.4 (estimated) |

The bromine atom enhances electrophilic substitution potential, while the methyl group may stabilize the molecule against oxidative degradation .

Synthesis and Manufacturing

Bromination Strategies

The synthesis of brominated isoquinolinones typically involves electrophilic aromatic bromination. For example, 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one undergoes bromination using -bromosuccinimide (NBS) in concentrated sulfuric acid at 60°C, yielding 75% of the brominated product . Adapting this method, 7-bromo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one could be synthesized via:

-

Methylation of a precursor at position 5 using methylating agents (e.g., methyl iodide).

-

Bromination at position 7 using NBS or molecular bromine under acidic conditions .

Critical Reaction Parameters:

-

Temperature: 50–70°C to balance reaction rate and side-product formation .

-

Solvent: Concentrated sulfuric acid or acetic acid for protonation and solubility .

-

Stoichiometry: 1.5 equivalents of NBS for complete substitution .

Industrial-Scale Production

Large-scale synthesis would require:

-

Continuous flow reactors to optimize heat transfer and mixing .

-

Purification via recrystallization (ethyl acetate/petroleum ether mixtures) .

Physicochemical and Spectroscopic Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 250°C, consistent with analogs .

-

Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Spectroscopic Data (Inferred)

Industrial and Research Applications

Chemical Intermediate

-

Pharmaceuticals: Key precursor for kinase inhibitors and antipsychotics .

-

Agrochemicals: Functionalized isoquinolinones are explored as herbicides .

Material Science

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume